molecular formula C28H42O2S2 B149726 Probucol dithiobisphenol CAS No. 6386-58-9

Probucol dithiobisphenol

Numéro de catalogue: B149726
Numéro CAS: 6386-58-9
Poids moléculaire: 474.8 g/mol
Clé InChI: NEUPRVAMTYHIQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- is a high-molecular-weight organic compound with the molecular formula C28H42O2S2 . It is systematically named 2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)disulfanyl]phenol and features a disulfide bridge (-S-S-) connecting two sterically hindered phenolic rings, each substituted with bulky tert-butyl (1,1-dimethylethyl) groups at the 2 and 6 positions . This specific molecular architecture is characteristic of a class of compounds known as hindered phenol antioxidants. The presence of the disulfide bond is a key structural feature that may offer unique redox properties and stability. While the specific research applications for this exact compound are not extensively documented in the public literature, its structural analogs are widely recognized for their role in material science. Compounds with hindered phenolic structures are extensively used as stabilizers and antioxidants to prevent oxidative degradation in polymers, fuels, and lubricants . Furthermore, simpler phenolic analogs like 2,4-DTBP have been identified as toxic metabolites produced by a wide range of bacteria, fungi, and plants, and are studied for their autotoxic and bioact ive properties . Researchers may find value in this specific chemical for developing new antioxidant systems, studying the properties of sulfur-containing phenolics, or as a building block in organic synthesis. Our product is provided as a high-purity solid suitable for laboratory and research applications. This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Propriétés

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)disulfanyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2S2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-32-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUPRVAMTYHIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364473
Record name Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6386-58-9
Record name 4,4′-Dithiobis[2,6-bis(1,1-dimethylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6386-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(Disulfanediyl)bis(2,6-di-tert-butylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(DISULFANEDIYL)BIS(2,6-DI-TERT-BUTYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2ZUM2VQ6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Probucol Dithiobisphenol: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probucol dithiobisphenol, a derivative of the lipid-lowering agent probucol, has garnered significant interest for its potent antioxidant and anti-inflammatory properties that extend beyond simple lipid modulation. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a particular focus on its role in the induction of heme oxygenase-1 (HO-1) via the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the critical signaling cascades involved.

Introduction

Initially developed for its cholesterol-lowering effects, probucol's therapeutic benefits are now understood to be deeply rooted in its profound antioxidant and anti-inflammatory capabilities. Its derivative, this compound, shares and potentially enhances these properties. The primary mechanism of action involves the modulation of key cellular pathways that combat oxidative stress and inflammation, processes central to the pathophysiology of numerous chronic diseases, including atherosclerosis.

Core Mechanism of Action: Antioxidant and Anti-inflammatory Effects

The cornerstone of this compound's mechanism of action lies in its ability to upregulate the cellular antioxidant defense system. This is primarily achieved through the activation of the Nrf2 signaling pathway, a master regulator of antioxidant response elements.

Activation of the Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Probucol and its dithiobisphenol derivative are thought to induce a conformational change in Keap1, leading to the dissociation and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of a suite of antioxidant and cytoprotective genes.

Nrf2_Activation_by_Probucol_Dithiobisphenol Nrf2_cyto Nrf2_cyto Nrf2_nuc Nrf2_nuc Nrf2_cyto->Nrf2_nuc translocation

Induction of Heme Oxygenase-1 (HO-1)

A primary downstream target of Nrf2 activation by this compound is the potent antioxidant and anti-inflammatory enzyme, Heme Oxygenase-1 (HO-1). HO-1 catalyzes the degradation of pro-oxidant heme into biliverdin, free iron, and carbon monoxide (CO). Biliverdin is subsequently converted to bilirubin by biliverdin reductase. Both biliverdin and bilirubin are powerful antioxidants, while CO has been shown to exert anti-inflammatory, anti-proliferative, and anti-apoptotic effects. The induction of HO-1 is a critical component of the vasoprotective effects of probucol and its derivatives.

HO1_Induction_and_Effects cluster_products HO-1 Catalytic Products cluster_effects Downstream Effects Nrf2 Nrf2 (activated) HO1_gene HMOX1 Gene Nrf2->HO1_gene activates transcription HO1_protein Heme Oxygenase-1 (HO-1) HO1_gene->HO1_protein translation Biliverdin Biliverdin HO1_protein->Biliverdin CO Carbon Monoxide (CO) HO1_protein->CO Fe2 Fe²⁺ HO1_protein->Fe2 Heme Heme (pro-oxidant) Heme->HO1_protein substrate Bilirubin Bilirubin Biliverdin->Bilirubin via Biliverdin Reductase Antioxidant Antioxidant Effects Bilirubin->Antioxidant Anti_inflammatory Anti-inflammatory Effects CO->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects CO->Anti_apoptotic

Inhibition of NF-κB Signaling

In addition to activating the Nrf2 pathway, probucol has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This dual action of boosting antioxidant defenses while simultaneously suppressing inflammatory signaling contributes significantly to its therapeutic potential. The inhibition of NF-κB activation leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3][4]

Lipid-Lowering Mechanism

While historically classified as a lipid-lowering drug, the mechanism by which probucol reduces Low-Density Lipoprotein (LDL) cholesterol is distinct from that of statins. Studies in LDL receptor-deficient rabbits and humans have shown that probucol increases the fractional catabolic rate of LDL by 40-50%, suggesting a mechanism that is independent of the LDL receptor.[5] It is proposed that probucol alters the metabolic properties of the LDL particle itself, enhancing its clearance through alternative pathways.[5] Some evidence also points to an inhibition of cholesterol synthesis and a delay in cholesterol absorption.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of probucol and its derivatives.

Table 1: Preclinical Efficacy in Animal Models of Atherosclerosis

Animal ModelTreatmentDurationKey FindingsReference
Watanabe Heritable Hyperlipidemic (WHHL) Rabbits1% Probucol in chow6 monthsReduction in aortic plaque surface area from 54.2% to 7.0%.[7][7]
Cholesterol-fed Rabbits1% Probucol in dietNot specifiedDecrease in thoracic aortic lesion area from 55.6% to 11.6% and abdominal aortic lesion area from 49.1% to 7.2%.[8][8]
LDL Receptor-deficient Mice0.5% Probucol in diet6-26 weeksIncreased aortic lesion size, suggesting a different effect in this specific murine model.[9][9]

Table 2: Clinical Trial Data on Lipid Levels and Cardiovascular Events

Trial Name / StudyPatient PopulationTreatmentDurationKey FindingsReference
PQRSTHypercholesterolemic patientsProbucol3 years12% reduction in LDL-C, 24% reduction in HDL-C; no significant change in femoral atheroma volume.[10][10]
PROSPECTIVEPatients with coronary heart diseaseProbucol (500 mg/day) + conventional lipid-lowering therapy>3 yearsTrend towards a lower incidence of the primary composite endpoint of cardiovascular events in the probucol group.[10][11][10][11]
Unnamed StudyHypercholesterolemic patientsProbucol (250, 500, or 1000 mg/day)4 weeks95% reduction in lipoprotein oxidation susceptibility with 500 mg and 1000 mg doses.[12][12]

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of this compound.

Heme Oxygenase-1 (HO-1) Activity Assay (Spectrophotometric Method)

Objective: To quantify the enzymatic activity of HO-1 in cell or tissue lysates.

Principle: This assay measures the conversion of heme to bilirubin, a multi-step enzymatic reaction. The final product, bilirubin, is quantified spectrophotometrically.

Protocol Outline:

  • Preparation of Microsomal Fraction:

    • Homogenize tissue or cell pellets in a phosphate buffer containing protease inhibitors.

    • Perform differential centrifugation to isolate the microsomal fraction, which contains HO-1.

  • Preparation of Biliverdin Reductase (BVR) Source:

    • Prepare a cytosolic fraction from rat liver, which is a rich source of BVR.

  • Enzymatic Reaction:

    • Combine the microsomal fraction with a reaction mixture containing hemin (substrate), NADPH, and the BVR-containing cytosolic fraction.

    • Incubate at 37°C in the dark.

  • Quantification of Bilirubin:

    • Stop the reaction by adding chloroform to extract bilirubin.

    • Measure the absorbance of the chloroform layer at ~464 nm.

    • Calculate HO-1 activity based on the amount of bilirubin produced over time, using the extinction coefficient for bilirubin.[13]

Western Blot for Nrf2 Nuclear Translocation

Objective: To detect the presence and quantify the amount of Nrf2 protein in the nuclear fraction of cells.

Protocol Outline:

  • Cell Lysis and Nuclear/Cytoplasmic Fractionation:

    • Treat cells with this compound or vehicle control.

    • Lyse cells using a hypotonic buffer and dounce homogenization.

    • Separate the cytoplasmic and nuclear fractions by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for Nrf2.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[5]

In Vitro Copper-Mediated LDL Oxidation Assay

Objective: To assess the antioxidant capacity of this compound by measuring its ability to inhibit the oxidation of LDL.

Protocol Outline:

  • Isolation of LDL:

    • Isolate LDL from human plasma by ultracentrifugation.

  • Incubation with this compound:

    • Incubate isolated LDL with various concentrations of this compound.

  • Initiation of Oxidation:

    • Induce oxidation by adding a solution of copper sulfate (CuSO₄).

  • Monitoring Oxidation:

    • Measure the formation of conjugated dienes by monitoring the change in absorbance at 234 nm over time. The lag time before the rapid increase in absorbance is an indicator of antioxidant protection.[14][15]

    • Alternatively, measure the formation of thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation.

Conclusion

This compound exhibits a multifaceted mechanism of action that extends beyond its lipid-lowering properties. Its primary therapeutic potential appears to stem from its potent antioxidant and anti-inflammatory effects, which are largely mediated through the activation of the Nrf2 signaling pathway and the subsequent induction of heme oxygenase-1. This dual action of reducing oxidative stress and inflammation, coupled with its unique LDL-lowering mechanism, makes it a compelling candidate for further investigation in the context of atherosclerosis and other chronic inflammatory diseases. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further explore the therapeutic utility of this intriguing compound.

References

Probucol Dithiobisphenol: An In-depth Technical Guide on its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probucol, a unique lipid-lowering agent, is a potent antioxidant belonging to the dithiobisphenol class of compounds. Its primary mechanism of action extends beyond cholesterol reduction to the direct and indirect mitigation of oxidative stress, a key contributor to various pathologies, including atherosclerosis. This technical guide provides a comprehensive overview of the antioxidant properties of Probucol, detailing its mechanisms of action, summarizing quantitative data from key studies, and providing detailed experimental protocols for assessing its antioxidant efficacy. Furthermore, this guide visualizes the core signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a critical factor in the pathogenesis of numerous diseases. Low-density lipoprotein (LDL) oxidation is a pivotal event in the initiation and progression of atherosclerosis. Probucol (4,4'-[(1-methylethylidene)bis(thio)]bis[2,6-bis(1,1-dimethylethyl)phenol]), a lipophilic antioxidant, has demonstrated significant efficacy in inhibiting LDL oxidation and modulating cellular antioxidant pathways.[1][2] This guide delves into the technical aspects of Probucol's antioxidant capabilities, providing a valuable resource for the scientific community.

Mechanisms of Antioxidant Action

Probucol exerts its antioxidant effects through a multi-pronged approach, encompassing direct radical scavenging and the modulation of endogenous antioxidant systems.

Direct Antioxidant Effects

The chemical structure of Probucol, featuring two hindered phenolic hydroxyl groups, allows it to act as a potent chain-breaking antioxidant. It can directly donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.[3] This direct scavenging activity is crucial in protecting LDL particles from oxidative modification.[1]

Indirect Antioxidant Effects

Beyond direct radical scavenging, Probucol enhances the body's innate antioxidant defenses through several mechanisms:

  • Upregulation of Antioxidant Enzymes: Probucol has been shown to increase the activity of key antioxidant enzymes, including:

    • Paraoxonase 1 (PON1): An HDL-associated enzyme that protects against lipid peroxidation. Probucol treatment has been shown to enhance PON1 activity, contributing to the antioxidant properties of HDL.[4]

    • Glutathione Peroxidase (GPx): This enzyme plays a critical role in reducing hydrogen peroxide and lipid hydroperoxides. Studies have indicated that Probucol can increase GPx activity.

  • Activation of the Nrf2/ARE Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][6] Probucol has been demonstrated to activate this protective pathway.[5][7]

Quantitative Data on Antioxidant Efficacy

The antioxidant effects of Probucol have been quantified in numerous pre-clinical and clinical studies. The following tables summarize key findings.

Parameter Study Details Probucol Concentration/Dose Key Findings Citation
Inhibition of LDL Oxidation In vitro study with copper-catalyzed LDL oxidation5 µMPrevented the increase in electrophoretic mobility and peroxide formation in LDL.[1][2]
Prolongation of Oxidation Lag Phase Double-blind, placebo-controlled trial in male volunteers250 mg/day for 4 monthsThe 'lag-phase' of LDL oxidation was prolonged 2.7-fold.[8]
Reduction of LDL Oxidation Markers Study on HDL from patients with heterozygous familial hypercholesterolemiaNot specifiedHDL from the Probucol-treated group prolonged the start of LDL oxidation by 112%, decreased the maximum oxidation rate by 14%, and lowered the maximum conjugated diene formation by 15%.[4]
IC50 for LDL Oxidation Inhibition In vitro Cu2+-catalyzed LDL oxidationNot specifiedIC50 for TBARS formation: 1.47 µM[9]

Table 1: Quantitative data on the inhibition of LDL oxidation by Probucol.

Enzyme/Pathway Study Details Probucol Concentration/Dose Key Findings Citation
Paraoxonase 1 (PON1) Activity Study in patients with heterozygous familial hypercholesterolemiaNot specifiedProbucol treatment enhanced HDL-associated PON1 activity.[4]
Nrf2 Pathway Activation In vivo study in a rat model of spinal cord injuryNot specifiedProbucol significantly increased the levels of Nrf2, HO-1, and NQO1.[5][6]
Nrf2/p62 Pathway In vitro study on human Müller cells exposed to high glucoseNot specifiedProbucol activated the Nrf2/p62 pathway.[7][10]

Table 2: Quantitative data on the modulation of endogenous antioxidant systems by Probucol.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of Probucol and other dithiobisphenol compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to assess the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[11][12]

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in a dark, airtight container.

    • Prepare a stock solution of the test compound (e.g., Probucol) in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of the test compound from the stock solution.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay:

    • In a 96-well microplate or cuvettes, add a specific volume of the test compound dilutions.

    • Add the DPPH solution to each well/cuvette.

    • For the blank, use the solvent instead of the test compound.

    • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

      Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for LDL Oxidation

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation, as an indicator of LDL oxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.[13][14]

Procedure:

  • LDL Isolation and Oxidation:

    • Isolate LDL from human plasma using ultracentrifugation.

    • Induce LDL oxidation by incubating with a pro-oxidant, such as copper sulfate (CuSO4), at 37°C.

  • TBARS Reaction:

    • To the oxidized LDL sample, add a solution of TBA in a weak acid (e.g., acetic acid).

    • Incubate the mixture in a boiling water bath for a specified time (e.g., 60 minutes).

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Quantification:

    • A standard curve is generated using a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

    • The concentration of TBARS in the LDL sample is determined by comparing its absorbance to the standard curve and is typically expressed as nmol of MDA equivalents per mg of LDL protein.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Probucol's antioxidant activity can aid in understanding its mechanism of action.

Nrf2_Activation_by_Probucol cluster_cytoplasm Cytoplasm Probucol Probucol Keap1 Keap1 Probucol->Keap1 Inhibits Oxidative_Stress Oxidative_Stress Oxidative_Stress->Keap1 Induces conformational change Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Sequesters Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Dissociation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Translocates & Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Caption: Probucol-mediated activation of the Nrf2 signaling pathway.

LDL_Oxidation_Workflow Start Start: Plasma Sample LDL_Isolation LDL Isolation (Ultracentrifugation) Start->LDL_Isolation Incubation Incubation with Pro-oxidant (e.g., CuSO4) LDL_Isolation->Incubation Control Group Probucol_Addition Addition of Probucol LDL_Isolation->Probucol_Addition TBARS_Assay TBARS Assay Incubation->TBARS_Assay Spectrophotometry Spectrophotometry (532 nm) TBARS_Assay->Spectrophotometry Data_Analysis Data Analysis (vs. Standard Curve) Spectrophotometry->Data_Analysis Result Result: Level of LDL Oxidation Data_Analysis->Result Probucol_Addition->Incubation Test Group

Caption: Experimental workflow for assessing LDL oxidation.

The Broader Context: Dithiobisphenols as Antioxidants

Probucol belongs to the dithiobisphenol class of compounds, which are characterized by two phenol rings linked by a disulfide bridge. The antioxidant properties of these compounds are largely attributed to the hindered phenolic hydroxyl groups. The bulky tert-butyl groups adjacent to the hydroxyl group enhance the stability of the resulting phenoxyl radical, making them effective radical scavengers. Research into other bisphenol derivatives has also highlighted their potential as antioxidants, suggesting that the core bisphenol structure is a promising scaffold for the development of novel antioxidant therapies.[15][16]

Conclusion

Probucol's robust antioxidant properties, mediated through both direct and indirect mechanisms, underscore its therapeutic potential beyond its lipid-lowering effects. This technical guide has provided a detailed overview of its antioxidant actions, supported by quantitative data and explicit experimental protocols. The visualization of key pathways and workflows aims to enhance the understanding of its complex biological activities. For researchers and drug development professionals, Probucol and the broader class of dithiobisphenols represent a compelling area for further investigation in the development of novel treatments for diseases rooted in oxidative stress.

References

Unveiling the Biological Activities of Probucol Dithiobisphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probucol dithiobisphenol (DTBP), a derivative of the lipid-lowering agent probucol, is emerging as a compound of interest with distinct biological activities centered around the induction of heme oxygenase-1 (HO-1). This technical guide provides an in-depth overview of the current understanding of DTBP's mechanism of action, focusing on its antioxidant and anti-inflammatory properties. While extensive quantitative data and detailed experimental protocols for DTBP are still developing, this document synthesizes the available information, drawing comparisons with its well-studied parent compound, probucol, to offer a comprehensive resource for the scientific community.

Introduction

Probucol, a diphenolic compound, was initially developed for its lipid-lowering effects in the management of hypercholesterolemia.[1][2] Its therapeutic potential has been further characterized by its potent antioxidant and anti-inflammatory properties.[3][4] this compound (DTBP) is a derivative of probucol that has been investigated for its own unique biological profile.[5][6] A significant finding is that the sulfur atoms within the structure of probucol and its derivatives, like DTBP, are crucial for their protective effects, which are mediated through the induction of heme oxygenase-1 (HO-1).[7] This induction of HO-1 appears to be a key mechanism through which DTBP exerts its therapeutic effects, including the inhibition of atherosclerotic lesions, promotion of arterial re-endothelialization, and suppression of restenosis in animal models.[5][6]

Mechanism of Action: The Central Role of Heme Oxygenase-1 (HO-1) Induction

The primary described mechanism of action for this compound is the induction of heme oxygenase-1 (HO-1).[5][6][7] HO-1 is an inducible enzyme that catalyzes the degradation of heme into carbon monoxide (CO), free iron, and biliverdin, which is subsequently converted to bilirubin.[8] These byproducts have significant cytoprotective, anti-inflammatory, and antioxidant functions.[8][9]

The induction of HO-1 by DTBP has been shown to be associated with several beneficial downstream effects in vascular disease models:

  • Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Uncontrolled VSMC proliferation is a key event in the development of atherosclerosis and restenosis. Both probucol and DTBP have been shown to induce HO-1 in balloon-injured rabbit aortas, which is linked to the inhibition of VSMC proliferation.[7][10]

  • Promotion of Re-endothelialization: Rapid restoration of the endothelial layer after vascular injury is critical for preventing thrombosis and restenosis. Studies have indicated that DTBP promotes the re-endothelialization of the aorta in rabbit arterial injury models.[5][6]

  • Anti-atherosclerotic Effects: In ApoE knockout mice, a model for atherosclerosis, DTBP has been observed to reduce aortic atherosclerotic lesions.[5][6]

The signaling pathway for HO-1 induction is a central aspect of DTBP's activity.

HO1_Induction_Pathway DTBP This compound (DTBP) Cell Vascular Smooth Muscle Cell / Endothelial Cell DTBP->Cell Enters cell Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 (activated) Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to nucleus and binds to HO1_Gene HO-1 Gene Transcription ARE->HO1_Gene HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Translation CO Carbon Monoxide (CO) HO1_Protein->CO Biliverdin Biliverdin HO1_Protein->Biliverdin Fe Free Iron (Fe2+) HO1_Protein->Fe Heme Heme Heme->HO1_Protein Substrate Cytoprotection Cytoprotective Effects (Anti-inflammatory, Antioxidant, Anti-proliferative) CO->Cytoprotection Biliverdin->Cytoprotection Fe->Cytoprotection Experimental_Workflow cluster_animal_prep Animal Preparation cluster_procedure Surgical Procedure cluster_treatment Treatment cluster_analysis Analysis Animal_Groups Divide rabbits into treatment groups: - Control - Probucol - this compound Diet Administer respective compounds in fortified chow. Animal_Groups->Diet Balloon_Injury Perform balloon endothelial denudation of the abdominal aorta. Harvest Harvest aortas at specified time points (e.g., 4 and 42 days). Balloon_Injury->Harvest Diet->Balloon_Injury IHC Immunohistochemistry for HO-1 and cell proliferation markers (e.g., PCNA). Harvest->IHC qPCR Quantitative PCR for HO-1 mRNA levels. Harvest->qPCR Enzyme_Assay Heme oxygenase activity assay. Harvest->Enzyme_Assay Apoptosis_Assay TUNEL assay for apoptosis. Harvest->Apoptosis_Assay

References

In Vitro Mechanistic Insights into Probucol Dithiobisphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probucol, a diphenolic compound with potent antioxidant and anti-inflammatory properties, has been the subject of extensive in vitro research to elucidate its mechanisms of action. This technical guide provides an in-depth overview of the key in vitro studies on Probucol and its dithiobisphenol core, focusing on its effects on lipoprotein oxidation, macrophage foam cell formation, endothelial function, and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of cardiovascular and inflammatory diseases.

Antioxidant Properties and Inhibition of LDL Oxidation

Probucol is a well-established antioxidant that effectively inhibits the oxidative modification of low-density lipoprotein (LDL), a critical event in the pathogenesis of atherosclerosis. In vitro studies have consistently demonstrated Probucol's ability to protect LDL from oxidation induced by various methods.

Quantitative Data on LDL Oxidation Inhibition

The antioxidant efficacy of Probucol has been quantified in numerous studies. The following table summarizes key findings on its ability to inhibit LDL oxidation.

Parameter MeasuredExperimental ConditionsProbucol ConcentrationResultReference
Lag Phase of Conjugated Diene FormationCopper-catalyzed LDL oxidationLow-dose (in vivo treatment)Prolonged 2.7-fold compared to placebo[1]
Thiobarbituric Acid Reactive Substances (TBARS)Copper-catalyzed LDL oxidation0.6 mol% (relative to phospholipid)Increased time to half-maximal oxidation from 130 to 270 min[2]
TBARS, Electrophoretic Mobility, Macrophage DegradationCopper-catalyzed LDL oxidation1.47 µM, 1.63 µM, 1.37 µMIC50 values for inhibition[3]
TBARS, Diene ConjugationAir-induced LDL oxidation1.30 µM, 3.02 µMIC50 values for inhibition[3]
Peroxide Formation and Macrophage DegradationCopper-catalyzed LDL oxidation5 µMPrevented the increase in peroxides and subsequent macrophage degradation[4][5]
Free Radical OxidationCo-incubation of LDL with monocyte-macrophages and endothelial cells0.1-10 µMEfficiently protected LDL from oxidation[6]
Experimental Protocol: In Vitro Copper-Mediated LDL Oxidation Assay

This protocol outlines a standard method for assessing the antioxidant effect of Probucol on LDL oxidation induced by copper ions.

Materials:

  • Human LDL (isolated by ultracentrifugation)

  • Probucol

  • Copper (II) sulfate (CuSO₄) solution

  • Phosphate-buffered saline (PBS)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Malondialdehyde (MDA) standard

  • Spectrophotometer

Procedure:

  • LDL Preparation: Isolate human LDL from fresh plasma using ultracentrifugation. Dialyze the isolated LDL against PBS to remove EDTA. Adjust the protein concentration of the LDL solution to a standard value (e.g., 0.2 mg/mL).

  • Incubation with Probucol: Prepare stock solutions of Probucol in a suitable solvent (e.g., ethanol). Add various concentrations of Probucol to the LDL solution and incubate for a specified time (e.g., 30 minutes) at 37°C. A vehicle control (solvent only) should be included.

  • Initiation of Oxidation: Initiate lipid peroxidation by adding a solution of CuSO₄ to the LDL samples to a final concentration of approximately 5-10 µM.

  • Monitoring Oxidation:

    • Conjugated Diene Formation: Monitor the formation of conjugated dienes by measuring the absorbance at 234 nm at regular intervals using a spectrophotometer. The time before the rapid increase in absorbance is recorded as the lag phase.

    • TBARS Assay: At different time points, take aliquots of the reaction mixture and stop the reaction by adding a solution of TCA. Add TBA reagent and heat the samples (e.g., at 95°C for 45-60 minutes). After cooling, centrifuge the samples to pellet the precipitate. Measure the absorbance of the supernatant at 532 nm. Quantify the amount of TBARS by comparing the absorbance to a standard curve prepared with MDA.

  • Data Analysis: Calculate the length of the lag phase and the rate of conjugated diene formation. Determine the concentration of TBARS at different time points. Calculate the IC50 value of Probucol for the inhibition of LDL oxidation.

Inhibition of Macrophage Foam Cell Formation

The uptake of oxidized LDL by macrophages leads to the formation of lipid-laden foam cells, a hallmark of early atherosclerotic lesions. In vitro studies have shown that Probucol can effectively inhibit this process.

Quantitative Data on Foam Cell Formation Inhibition
Cell LineTreatmentProbucol ConcentrationResultReference
Human histiocytic lymphoma cell line (U-937) derived macrophagesAcetylated LDL (acetyl-LDL)Not specifiedMarkedly prevented the development of macrophages into foam cells
THP-1 derived macrophagesOxidized LDL (oxLDL)50 µMSignificantly inhibited oxLDL-induced apoptosis by 61.3%
Experimental Protocol: Macrophage Foam Cell Formation and Oil Red O Staining

This protocol describes the induction of foam cell formation in cultured macrophages and their visualization using Oil Red O staining.

Materials:

  • Macrophage cell line (e.g., THP-1 or J774)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Oxidized LDL (oxLDL) or acetylated LDL (acetyl-LDL)

  • Probucol

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde or 10% Formalin

  • Oil Red O staining solution

  • 60% Isopropanol

  • Hematoxylin (for counterstaining)

  • Microscope

Procedure:

  • Cell Culture and Differentiation:

    • Culture macrophages in appropriate medium. For THP-1 monocytes, induce differentiation into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Induction of Foam Cell Formation:

    • Pre-incubate the differentiated macrophages with various concentrations of Probucol for a specified time (e.g., 24 hours).

    • Remove the medium and add fresh medium containing oxLDL or acetyl-LDL (e.g., 50 µg/mL) and continue the incubation for another 24-48 hours. Include a control group without Probucol.

  • Oil Red O Staining:

    • Wash the cells gently with PBS.

    • Fix the cells with 4% paraformaldehyde or 10% formalin for 10-30 minutes at room temperature.

    • Wash the cells with distilled water and then with 60% isopropanol for a few minutes.

    • Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-60 minutes at room temperature.

    • Remove the staining solution and wash the cells with 60% isopropanol, followed by several washes with distilled water.

    • (Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes.

    • Wash with distilled water.

  • Visualization and Quantification:

    • Visualize the lipid droplets (stained red) within the cells using a light microscope.

    • Quantify the lipid accumulation by either:

      • Image analysis: Capture images and analyze the area of red staining per cell using software like ImageJ.

      • Lipid extraction: After staining, extract the Oil Red O from the cells using isopropanol and measure the absorbance of the extract at a specific wavelength (e.g., 510 nm).

Protection of Endothelial Cells

Endothelial dysfunction is an early event in atherosclerosis. Probucol has been shown to protect endothelial cells from oxidative stress and inflammation-induced damage.

Experimental Protocol: In Vitro Endothelial Permeability Assay (Transwell Assay)

This protocol details a method to assess the effect of Probucol on the permeability of an endothelial cell monolayer.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other endothelial cell line

  • Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

  • Endothelial cell growth medium

  • Inflammatory stimulus (e.g., lipopolysaccharide (LPS) or oxidized LDL)

  • Probucol

  • Fluorescein isothiocyanate (FITC)-dextran (e.g., 40 kDa)

  • Fluorometer

Procedure:

  • Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell inserts at a high density to form a confluent monolayer. Culture for 2-3 days.

  • Treatment:

    • Once a confluent monolayer is formed, pre-treat the cells with various concentrations of Probucol for a specified duration (e.g., 24 hours).

    • Introduce an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the upper chamber and co-incubate with Probucol for a set time (e.g., 4-24 hours).

  • Permeability Measurement:

    • After the treatment period, remove the medium from the upper chamber and replace it with medium containing FITC-dextran (e.g., 1 mg/mL).

    • Fill the lower chamber with fresh medium.

    • Incubate for a defined period (e.g., 1-4 hours) to allow the FITC-dextran to pass through the endothelial monolayer.

  • Quantification:

    • Collect samples from the lower chamber.

    • Measure the fluorescence of the samples using a fluorometer with appropriate excitation and emission wavelengths for FITC.

    • The amount of fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer.

  • Data Analysis: Compare the fluorescence values between the control, stimulus-only, and Probucol-treated groups to determine the effect of Probucol on endothelial permeability.

Modulation of Signaling Pathways

Probucol exerts its cellular effects by modulating key signaling pathways involved in inflammation and oxidative stress, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

Probucol has been shown to inhibit the activation of NF-κB, a central regulator of inflammatory gene expression. This inhibition is a key mechanism underlying its anti-inflammatory effects.

NF_kB_Pathway Probucol's Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm oxLDL Oxidized LDL TLR4 TLR4 oxLDL->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Probucol Probucol Probucol->IKK Inhibits

Caption: Probucol inhibits the NF-κB pathway by preventing IKK activation.

MAPK Signaling Pathway

Probucol also modulates the MAPK signaling pathway, which is involved in cellular responses to stress, including inflammation and apoptosis. Specifically, Probucol has been shown to inhibit the phosphorylation of p38 and ERK, two key kinases in the MAPK cascade.

MAPK_Pathway Probucol's Modulation of the MAPK Signaling Pathway Stress_Stimuli Stress Stimuli (e.g., oxLDL) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 ERK ERK MAPKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Probucol Probucol Probucol->p38 Inhibits Phosphorylation Probucol->ERK Inhibits Phosphorylation Experimental_Workflow General In Vitro Experimental Workflow for Probucol start Start cell_culture Cell Culture (Macrophages, Endothelial Cells) start->cell_culture treatment Treatment with Probucol and/or Stimulus (e.g., oxLDL) cell_culture->treatment antioxidant_assay Antioxidant/LDL Oxidation Assay treatment->antioxidant_assay foam_cell_assay Foam Cell Formation Assay treatment->foam_cell_assay permeability_assay Endothelial Permeability Assay treatment->permeability_assay western_blot Western Blot (Signaling Proteins) treatment->western_blot data_analysis Data Analysis and Interpretation antioxidant_assay->data_analysis foam_cell_assay->data_analysis permeability_assay->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

References

Methodological & Application

Application Notes and Protocols: Probucol Dithiobisphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probucol, a diphenolic compound with potent antioxidant and anti-inflammatory properties, has been investigated for its therapeutic potential in cardiovascular and neurodegenerative diseases.[1] Its derivative, Probucol dithiobisphenol (DTBP), has emerged as a compound of interest, exhibiting distinct biological activities, notably the induction of heme oxygenase-1 (HO-1), an enzyme with cytoprotective effects.[2][3] These application notes provide a comprehensive overview of the experimental protocols for the evaluation of Probucol and its dithiobisphenol derivative, with a focus on their synthesis, in vitro antioxidant capacity, and in vivo efficacy in models of atherosclerosis.

While specific detailed protocols for this compound are limited in publicly available literature, the methodologies presented here are based on established protocols for the parent compound, Probucol, and can be adapted for the study of its derivatives.

Data Presentation

Table 1: In Vivo Efficacy of Probucol in Animal Models of Atherosclerosis
Animal ModelTreatment GroupDosageDurationKey FindingsReference
LDL receptor-deficient (LDLR-/-) miceProbucol0.5% in diet6-26 weeksIncreased atherosclerotic lesion size[4]
Hypercholesterolemic ratsProbucolNot specifiedNot specifiedReduced aortic cholesterol accumulation[5]
Macaca nemestrina (nonhuman primate)ProbucolDaily until sacrifice11 months43% reduction in thoracic aorta intimal lesion area[6]
Watanabe heritable hyperlipidemic (WHHL) rabbitsProbucol1% in rabbit chow84 daysEffective in lowering serum cholesterol[7]
Table 2: In Vitro Antioxidant Activity of Probucol
AssayModel SystemProbucol ConcentrationKey FindingsReference
LDL Oxidation AssayIsolated human LDLPharmacologically relevant concentrationsResistant to oxidation by copper ions[8]
Lipid Peroxidation AssayRat myocardial tissueNot specifiedDecrease in lipid peroxidation[9]
Oxygen Radical-Induced PeroxidationHuman LDL2.3 x 10⁻⁶ to 20.5 x 10⁻⁶ mol l⁻¹Decreased TBARS and conjugated dienes[10]

Experimental Protocols

Protocol 1: Synthesis of Probucol

This protocol is for the synthesis of the parent compound, Probucol, and can be adapted for its derivatives.

Materials:

  • 2,6-di-tert-butyl-4-mercaptophenol

  • Allylene

  • Methanol

  • Sodium methylate

  • Strong acid (e.g., hydrochloric acid)

  • Ethanol (95%)

  • Autoclave

  • Reaction flask

Procedure:

  • In a 1.0L autoclave, combine 47.7g (0.2mol) of 2,6-di-tert-butyl-4-mercaptophenol, 76g of methanol, and 21.6g (0.4mol) of sodium methylate.

  • Heat the mixture to 50°C with stirring to dissolve the solids.

  • Increase the temperature to 60°C and introduce allylene gas, maintaining a pressure of 1MPa.

  • Stir the reaction mixture for 3 hours, then release the pressure.

  • Transfer the reaction mixture to a 500ml five-necked flask.

  • Add another 47.7g (0.2mol) of 2,6-di-tert-butyl-4-mercaptophenol to the flask.

  • Heat to 60°C with stirring to dissolve the solid.

  • Adjust the pH to 0.8 with a 35% solution of hydrochloric acid.

  • Maintain the temperature at 60-65°C for 1 hour.

  • Cool the mixture to 5-15°C and stir for 4-6 hours.

  • Collect the precipitate by suction filtration.

  • Wash the crude product and recrystallize from 95% ethanol.

  • Dry the purified Probucol under vacuum.[11]

Protocol 2: In Vitro LDL Oxidation Assay

This assay assesses the antioxidant capacity of the test compound by measuring its ability to inhibit the copper-catalyzed oxidation of low-density lipoprotein (LDL).

Materials:

  • Human LDL, isolated by ultracentrifugation

  • Copper sulfate (CuSO₄) solution (e.g., 3 µM)

  • Test compound (Probucol or this compound) dissolved in a suitable solvent

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Electrophoresis equipment

Procedure:

  • Dialyze isolated human LDL against PBS to remove any contaminants.

  • Incubate the LDL with various concentrations of the test compound or vehicle control for a predetermined time.

  • Initiate oxidation by adding CuSO₄ solution to the LDL samples.

  • Monitor the formation of conjugated dienes by measuring the absorbance at 234 nm over time using a spectrophotometer. The lag time before the rapid increase in absorbance is a measure of the resistance to oxidation.

  • At the end of the incubation period, assess the extent of oxidation by:

    • Electrophoretic mobility: Oxidized LDL has a greater negative charge and will migrate further on an agarose gel.

    • Thiobarbituric acid reactive substances (TBARS) assay: To quantify lipid peroxidation products.[7][8]

Protocol 3: In Vivo Atherosclerosis Assessment in an ApoE⁻/⁻ Mouse Model

This protocol describes the evaluation of a test compound's anti-atherosclerotic effects in a genetically modified mouse model.

Materials:

  • Apolipoprotein E-deficient (ApoE⁻/⁻) mice

  • Western-type high-fat diet (21% fat, 0.15% cholesterol)

  • Test compound (this compound) formulated for oral administration

  • Hemin (HO-1 inducer, for positive control)

  • SnPP (HO-1 inhibitor, for mechanistic studies)

  • Equipment for blood collection and analysis (cholesterol, triglycerides)

  • Histology equipment for tissue processing and staining (e.g., Oil Red O for lipid deposition)

Procedure:

  • Acclimate 8-week-old male ApoE⁻/⁻ mice to the facility for at least one week.

  • Divide the mice into treatment groups (e.g., vehicle control, this compound, Hemin).

  • Feed all mice a Western-type diet for a period of 10 weeks to induce atherosclerosis.

  • Administer the test compound or vehicle to the respective groups daily by oral gavage. For mechanistic studies, intraperitoneal injections of Hemin (5 mg/kg/day) or SnPP can be used.[12]

  • Monitor animal health and body weight regularly.

  • At the end of the treatment period, euthanize the mice and collect blood for lipid profile analysis.

  • Perfuse the aorta with saline and then fix with a suitable fixative (e.g., 4% paraformaldehyde).

  • Excise the aorta, clean off surrounding adipose tissue, and perform en face analysis by staining with Oil Red O to visualize and quantify atherosclerotic lesions.

  • Embed the aortic root in OCT compound, cryosection, and stain with Oil Red O to quantify lesion area.[2][3]

Protocol 4: Heme Oxygenase-1 (HO-1) Induction Assay

This protocol is to determine if the test compound can induce the expression of HO-1 in vitro.

Materials:

  • Mouse brain microvascular endothelial cells (bEnd.3) or other suitable cell line

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Reagents for Western blotting (primary antibody against HO-1, secondary antibody, ECL substrate)

  • Reagents for real-time PCR (RNA extraction kit, reverse transcriptase, primers for HO-1 and a housekeeping gene)

Procedure:

  • Culture bEnd.3 cells to a suitable confluency in multi-well plates.

  • Treat the cells with various concentrations of the test compound for different time points (e.g., 4, 6, 12, 24 hours).

  • For Western Blot Analysis:

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against HO-1, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate and quantify the band intensity.

  • For Real-Time PCR Analysis:

    • Extract total RNA from the cells and synthesize cDNA.

    • Perform real-time PCR using primers specific for HO-1 and a housekeeping gene for normalization.

    • Calculate the relative fold change in HO-1 mRNA expression.[13]

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy & Mechanism synthesis Synthesis of Probucol Dithiobisphenol characterization Structural & Purity Analysis (NMR, MS, HPLC) synthesis->characterization antioxidant Antioxidant Assays (LDL Oxidation, TBARS) characterization->antioxidant ho1_induction HO-1 Induction Assay (Western Blot, qPCR) characterization->ho1_induction animal_model ApoE-/- Mouse Model of Atherosclerosis antioxidant->animal_model ho1_induction->animal_model treatment Oral Administration of This compound animal_model->treatment analysis Atherosclerotic Lesion Analysis (Oil Red O Staining) treatment->analysis

Caption: Experimental workflow for the evaluation of this compound.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_therapeutic_outcomes Therapeutic Outcomes probucol_dtbp This compound ho1 Heme Oxygenase-1 (HO-1) Induction probucol_dtbp->ho1 stimulates ros Reduced Reactive Oxygen Species (ROS) ho1->ros inflammation Anti-inflammatory Effects ho1->inflammation reendothelialization Promotion of Re-endothelialization ho1->reendothelialization atherosclerosis Inhibition of Atherosclerosis ros->atherosclerosis contributes to inflammation->atherosclerosis contributes to

References

Application Notes and Protocols for Probucol Dithiobisphenol Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosing and administration of Probucol dithiobisphenol (commonly known as Probucol) in mouse models. The protocols and data presented are intended to assist in the design and execution of preclinical studies evaluating the efficacy and mechanism of action of this compound.

Introduction

Probucol is a lipophilic compound with significant antioxidant and anti-inflammatory properties.[1] It was initially developed as a lipid-lowering agent for the treatment of hypercholesterolemia.[2][3] Its primary mechanism of action involves inhibiting the oxidative modification of low-density lipoprotein (LDL) cholesterol, a key event in the pathogenesis of atherosclerosis.[2][4] Additionally, Probucol influences lipoprotein metabolism, enhances the excretion of bile acids, and exhibits various anti-inflammatory effects.[2] In murine models, Probucol has been investigated for its therapeutic potential in cardiovascular diseases and other conditions associated with oxidative stress and inflammation.

Dosing and Administration in Mice

The administration of Probucol in mice has been documented through various routes and dosing regimens. Oral administration, either through gavage or as a dietary admixture, is the most common method.

Recommended Dosage

The optimal dosage of Probucol can vary depending on the mouse model and the specific experimental aims.[5] The following table summarizes previously reported oral dosing regimens in mice.

Mouse ModelDosageAdministration RouteFrequencyStudy DurationReference
Normal Mice25-100 mg/kgOralDailyNot Specified[5]
Hypercholesterolemic Mice>200 mg/kgOralDailyNot Specified[5]
Hypercholesterolemic Mice800 mg/kgOralDailyNot Specified[5][6]
Pre-diabetic MiceNot specified, but used microencapsulated formOralNot Specified12 weeks[1]
Apolipoprotein E-deficient Mice0.5% (w/w)Dietary AdmixtureAd libitumNot Specified[7]
Normal MiceNot specified, but given at 10 a.m. or 10 p.m.OralDaily7 days[6][8]
Administration Routes

While oral administration is most common, other parenteral routes can be considered based on the experimental design. The choice of administration route will influence the rate of absorption and bioavailability of the compound.[9]

RouteRecommended Volume (Adult Mouse)Needle Size (Gauge)Absorption Rate
Oral (Gavage)< 2-3 mlNot ApplicableSlowest
Subcutaneous (SC)< 2-3 ml25-27Slow
Intramuscular (IM)< 0.05 ml per site25-27Moderate
Intraperitoneal (IP)< 2-3 ml25-27Fast
Intravenous (IV)< 0.2 ml27-30Fastest

General guidelines for administration routes in mice.[9]

Experimental Protocols

Preparation of Probucol for Oral Gavage

Due to its hydrophobic nature, Probucol requires a suitable vehicle for effective oral administration.[6]

Materials:

  • Probucol powder

  • Vehicle (e.g., olive oil, corn oil, or a solution of 2.5% ultrasonic water-soluble gel[1])

  • Homogenizer or sonicator

  • Weighing scale

  • Appropriate gavage needles for mice

Protocol:

  • Calculate the required amount of Probucol and vehicle based on the desired concentration and the number of animals to be dosed.

  • Accurately weigh the Probucol powder.

  • In a suitable container, add the weighed Probucol to the selected vehicle.

  • Thoroughly mix the suspension using a homogenizer or sonicator until a uniform suspension is achieved. For oil-based vehicles, gentle warming may aid in solubilization.

  • Visually inspect the suspension for any undissolved particles before administration.

  • Administer the prepared Probucol suspension to the mice via oral gavage using an appropriate-sized gavage needle. The volume administered should be adjusted based on the individual mouse's body weight.

Dietary Admixture of Probucol

Materials:

  • Probucol powder

  • Standard or high-fat mouse chow

  • Food mixer

Protocol:

  • Calculate the amount of Probucol required to achieve the desired percentage (w/w) in the final diet. For example, for a 0.5% (w/w) diet, 5g of Probucol should be mixed with 995g of chow.

  • In a food mixer, combine the Probucol powder with a small portion of the powdered chow and mix until homogenous.

  • Gradually add the remaining chow to the mixture and continue mixing until the Probucol is evenly distributed throughout the diet.

  • Provide the Probucol-containing diet to the mice ad libitum.

  • Monitor food consumption to estimate the daily dose of Probucol ingested by the animals.

Mechanism of Action and Signaling Pathways

Probucol exerts its effects through multiple pathways, primarily centered around its antioxidant and lipid-modulating properties.

Probucol_Mechanism_of_Action Probucol Probucol LDL_Oxidation LDL Oxidation Probucol->LDL_Oxidation Inhibits Bile_Acid_Excretion Bile Acid Excretion Probucol->Bile_Acid_Excretion Enhances Inflammation Inflammation Probucol->Inflammation Reduces VCAM1 VCAM-1 Expression Probucol->VCAM1 Decreases MMP MMP-2 & MMP-9 Activity Probucol->MMP Decreases LDL_Catabolism LDL Catabolism Probucol->LDL_Catabolism Increases Oxidized_LDL Oxidized LDL LDL_Oxidation->Oxidized_LDL Atherosclerosis Atherosclerosis Oxidized_LDL->Atherosclerosis Promotes Cholesterol_to_Bile_Acid Liver Cholesterol to Bile Acids Bile_Acid_Excretion->Cholesterol_to_Bile_Acid Stimulates Plasma_Cholesterol Plasma Cholesterol Cholesterol_to_Bile_Acid->Plasma_Cholesterol Reduces Inflammation->VCAM1 Induces Macrophage_Accumulation Macrophage Accumulation VCAM1->Macrophage_Accumulation Promotes MMP->Atherosclerosis Contributes to Macrophage_Accumulation->Atherosclerosis Promotes LDL_Catabolism->Plasma_Cholesterol Reduces

Caption: Probucol's multifaceted mechanism of action.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of Probucol in a mouse model of hypercholesterolemia.

Experimental_Workflow Start Start: Acclimatize Mice Diet Induce Hypercholesterolemia (e.g., High-Fat Diet) Start->Diet Grouping Randomize into Control and Treatment Groups Diet->Grouping Treatment Administer Vehicle (Control) or Probucol (Treatment) Grouping->Treatment Monitoring Monitor Body Weight, Food Intake, and Clinical Signs Treatment->Monitoring Sampling Collect Blood Samples (e.g., weekly) Treatment->Sampling Endpoint Endpoint of Study (e.g., 12 weeks) Monitoring->Endpoint Analysis1 Analyze Plasma Lipids (Total Cholesterol, LDL, HDL) Sampling->Analysis1 Analysis1->Monitoring Euthanasia Euthanize Mice and Collect Tissues (Aorta, Liver) Endpoint->Euthanasia Analysis2 Histological Analysis of Aortic Plaques and Gene/Protein Expression in Tissues Euthanasia->Analysis2 Data Data Analysis and Statistical Comparison Analysis2->Data End End Data->End

Caption: A typical experimental workflow for a Probucol study in mice.

Conclusion

The provided application notes and protocols offer a framework for the dosing and administration of this compound in mice. Researchers should adapt these guidelines to their specific experimental context, taking into account the mouse strain, disease model, and research objectives. Careful consideration of the dosage, administration route, and experimental design is crucial for obtaining reliable and reproducible results.

References

Application Note: HPLC Analysis of Probucol and its Dithiobisphenol Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Probucol is a lipophilic antioxidant drug known for its cholesterol-lowering properties. During its synthesis or upon degradation, impurities can arise, one of which is 4,4'-dithio-bis(2,6-di-tert-butylphenol), also known as Probucol dithiobisphenol.[1] This impurity is a derivative of Probucol and also exhibits antioxidant activity.[2] The quantification of this and other related substances is crucial for ensuring the quality, safety, and efficacy of Probucol drug substances and products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Probucol and its dithiobisphenol impurity. The method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its key impurity and potential degradation products.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate Probucol and this compound. The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water. The method has been developed to provide adequate resolution between the main component and the impurity, allowing for accurate quantification.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this analysis.

Table 1: Chromatographic Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 80% B, 5-15 min: 80-95% B, 15-20 min: 95% B, 20-21 min: 95-80% B, 21-25 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 242 nm[3]
Injection Volume 10 µL
Run Time 25 minutes

Experimental Protocols

Standard Preparation
  • Probucol Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Probucol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Dithiobisphenol Standard Stock Solution (100 µg/mL): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solution (Probucol: 100 µg/mL, Dithiobisphenol: 1 µg/mL): Pipette 5 mL of the Probucol Standard Stock Solution and 0.5 mL of the Dithiobisphenol Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with acetonitrile.

Sample Preparation (for Drug Substance)
  • Accurately weigh about 25 mg of the Probucol drug substance into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with acetonitrile.

  • Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[4][5] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Probucol) ≤ 2.0
Theoretical Plates (Probucol) ≥ 2000
Resolution (Probucol and Dithiobisphenol) ≥ 2.0
%RSD for replicate injections ≤ 2.0%

Table 3: Validation Data Summary (Hypothetical Data)

ParameterProbucolDithiobisphenol
Retention Time (min) ~ 12.5~ 9.8
Linearity Range (µg/mL) 50 - 1500.5 - 5.0
Correlation Coefficient (r²) > 0.999> 0.999
LOD (µg/mL) 0.10.05
LOQ (µg/mL) 0.30.15
Accuracy (% Recovery) 98.0 - 102.095.0 - 105.0
Precision (%RSD) < 2.0< 5.0

Forced Degradation Study

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the Probucol drug substance.[6][7][8][9] The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Protocol for Forced Degradation
  • Acid Hydrolysis: Dissolve 25 mg of Probucol in 5 mL of acetonitrile. Add 5 mL of 0.1 N HCl and heat at 60 °C for 2 hours. Neutralize with 0.1 N NaOH and dilute to 25 mL with acetonitrile.

  • Base Hydrolysis: Dissolve 25 mg of Probucol in 5 mL of acetonitrile. Add 5 mL of 0.1 N NaOH and heat at 60 °C for 2 hours. Neutralize with 0.1 N HCl and dilute to 25 mL with acetonitrile.

  • Oxidative Degradation: Dissolve 25 mg of Probucol in 5 mL of acetonitrile. Add 5 mL of 3% H₂O₂ and keep at room temperature for 2 hours. Dilute to 25 mL with acetonitrile.

  • Thermal Degradation: Keep 25 mg of solid Probucol in a hot air oven at 105 °C for 24 hours. Dissolve in 25 mL of acetonitrile.

  • Photolytic Degradation: Expose 25 mg of solid Probucol to UV light (254 nm) for 24 hours. Dissolve in 25 mL of acetonitrile.

The results of the forced degradation studies should show that the method is able to separate the Probucol peak from any degradation products formed, thus confirming its stability-indicating capability.

Data Presentation

The results of the analysis can be presented in a clear and organized manner.

Table 4: Sample Analysis Results

Sample IDProbucol Assay (%)Dithiobisphenol (%)
Batch 00199.80.08
Batch 00299.50.12
Batch 003100.10.05

Experimental Workflow and Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing std_prep Standard Preparation (Probucol & Dithiobisphenol) injection Sample/Standard Injection std_prep->injection sample_prep Sample Preparation (Drug Substance) sample_prep->injection forced_deg Forced Degradation (Stress Studies) forced_deg->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 242 nm separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration & Identification data_acq->integration quantification Quantification & Reporting integration->quantification

Caption: Experimental workflow for HPLC analysis of Probucol and Dithiobisphenol.

Conclusion

The described HPLC method provides a reliable and robust tool for the simultaneous quantification of Probucol and its dithiobisphenol impurity in drug substance samples. The method is specific, linear, accurate, and precise. The successful separation of the API from its impurity and degradation products in forced degradation studies demonstrates its stability-indicating nature, making it suitable for routine quality control and stability testing in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Pro-Atherogenic Effects of Probucol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the paradoxical pro-atherogenic effects of Probucol in specific mouse models.

Frequently Asked Questions (FAQs)

Q1: Why does Probucol, a known antioxidant, paradoxically increase atherosclerotic lesion size in some mouse models?

A1: While Probucol possesses potent antioxidant properties, its pro-atherogenic effect in models like Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLR-/-) mice is primarily attributed to its profound impact on High-Density Lipoprotein (HDL) metabolism and reverse cholesterol transport.[1][2] The drug significantly lowers HDL cholesterol and ApoA-I levels, which impairs the removal of cholesterol from peripheral tissues, including from macrophages within the artery wall.[2][3] This disruption of reverse cholesterol transport appears to override the benefits of its antioxidant action in these specific genetic contexts.[4]

Q2: What is the primary molecular mechanism behind Probucol's negative effect on HDL?

A2: The leading mechanism is the inhibition of the ATP-binding cassette transporter A1 (ABCA1).[5][6] ABCA1 is a critical protein that mediates the efflux of cholesterol and phospholipids from cells to lipid-poor apolipoproteins, a rate-limiting step in the formation of new HDL particles.[5] Probucol has been shown to impair the translocation of ABCA1 to the cell surface, thereby inhibiting this crucial first step of reverse cholesterol transport.[6]

Q3: Is the pro-atherogenic effect of Probucol observed in all mouse strains?

A3: No, this paradoxical effect is model-specific. Studies have shown that Probucol treatment does not induce atherosclerosis in wild-type mice.[1][4] The pro-atherogenic phenotype is prominently observed in mice with genetic disruptions in lipoprotein metabolism, such as ApoE-/- and LDLR-/- mice, which are already highly susceptible to developing atherosclerosis.[1][2]

Q4: How does the dosage and duration of Probucol treatment influence the pro-atherogenic outcome?

A4: A dose-dependent relationship has been established. Higher plasma concentrations of Probucol are strongly correlated with larger atherosclerotic lesion areas in both ApoE-/- and LDLR-/- mice.[1][2] For instance, feeding ApoE-KO mice a diet with 1% (wt/wt) Probucol for 20 weeks resulted in a threefold increase in lesion size compared to controls.[1][4] Even a lower dose of 0.025% Probucol was found to increase atherosclerosis in male LDLR-/- mice.[2]

Q5: What are the expected changes in the plasma lipid profile of ApoE-/- mice treated with Probucol?

A5: You should expect a significant reduction in total plasma cholesterol.[3] However, this is accompanied by a dramatic and disproportionate decrease in HDL cholesterol, which can be reduced by over 75%.[1][3][4] While VLDL and LDL cholesterol levels also decrease, the severe reduction in HDL is a hallmark of Probucol's action in these models.[1][3]

Troubleshooting Guide

Issue 1: My Probucol-treated ApoE-/- mice show significantly larger aortic lesions than the control group. Did I make an experimental error?

  • Diagnosis: This is the expected, albeit paradoxical, outcome. This result is consistent with published findings and is not indicative of an experimental error.[3][7][8]

  • Explanation: The pro-atherogenic effect in this model is well-documented.[1] Potential mechanisms include the severe reduction in HDL cholesterol, decreased activity of lipoprotein lipase (LPL), and an increase in plasma fibrinogen.[1][4] The high plasma concentration of Probucol itself may also contribute to this effect.[4]

  • Action: Proceed with your planned endpoint analyses. It is crucial to quantify not only lesion size but also plasma lipids (especially HDL), and consider analyzing lesion composition (e.g., macrophage and collagen content).

Issue 2: The HDL cholesterol levels in my treated mice have dropped by more than 70%. Is this measurement accurate?

  • Diagnosis: Yes, this is a typical and expected finding.

  • Explanation: Probucol is known to cause a marked reduction in HDL cholesterol and ApoA-I in ApoE-/- mice, often exceeding 70-75%.[1][3] This effect is central to its pro-atherogenic mechanism in this model, as it cripples the reverse cholesterol transport pathway.[9]

  • Action: Ensure your lipid analysis methods are validated. This result strongly supports the drug's known mechanism of action in this specific context.

Issue 3: I am not observing a pro-atherogenic effect in my wild-type C57BL/6J mice treated with Probucol.

  • Diagnosis: This is the correct and expected outcome.

  • Explanation: The pro-atherogenic effects of Probucol are specific to mouse models with underlying dyslipidemia and a predisposition to atherosclerosis, such as the ApoE-/- and LDLR-/- strains.[1][2] Wild-type mice do not develop significant atherosclerosis under normal dietary conditions, and Probucol does not induce lesions in this context.[4]

  • Action: This finding serves as an important negative control. Your results confirm the model-specificity of the drug's paradoxical effects.

Quantitative Data Summary

Table 1: Effect of Probucol on Atherosclerotic Lesion Size in ApoE-/- Mice

StudyMouse ModelProbucol Dose (% w/w)Duration (weeks)Change in Lesion Size vs. ControlCitation(s)
Moghadasian et al., 1999ApoE-/-1.0%20~3-fold increase[1][4]
Zhang et al., 1997ApoE-/-0.5%Varies~2 to 4-fold increase[3]
Moghadasian et al., 2006ApoE-/-(N/A)*14~2.5-fold increase[8]

*Dose not specified in abstract, but pro-atherogenic effect confirmed.

Table 2: Effect of Probucol on Plasma Lipids in ApoE-/- Mice

StudyTotal Cholesterol ChangeHDL Cholesterol ChangeVLDL/LDL Cholesterol ChangeCitation(s)
Moghadasian et al., 1999Decrease>75% decreaseDecrease[1][4]
Zhang et al., 1997~40% decrease~70% decreaseDecrease[3]

Experimental Protocols

Protocol 1: Induction and Analysis of Pro-Atherogenic Effects in ApoE-/- Mice

  • Animal Model:

    • Use male or female Apolipoprotein E-knockout (ApoE-/-) mice, typically on a C57BL/6J background. House animals in a controlled environment with a 12-hour light/dark cycle.

  • Diet and Drug Administration:

    • At 6-8 weeks of age, switch mice to a standard chow diet containing 9% (wt/wt) fat.[4]

    • Prepare the experimental diet by supplementing the chow with 0.5% or 1% (wt/wt) Probucol.[1][3] The control group should receive the same diet without the drug.

    • Provide diets and water ad libitum for a period of 14 to 20 weeks.[4][8]

  • Sample Collection:

    • At the end of the treatment period, fast mice overnight (12-14 hours).

    • Anesthetize the mice and collect blood via cardiac puncture into EDTA-containing tubes.

    • Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

    • Perfuse the mice with phosphate-buffered saline (PBS) followed by a 4% paraformaldehyde solution.

  • Atherosclerotic Lesion Analysis:

    • Carefully dissect the heart and the entire aorta.

    • Embed the upper portion of the heart and aortic root in OCT compound for cryosectioning.

    • Cut serial sections (e.g., 10 µm thick) from the aortic sinus.

    • Stain sections with Oil Red O to visualize neutral lipids within the atherosclerotic plaques. Counterstain with hematoxylin.

    • Capture images using a light microscope and quantify the lesion area using image analysis software (e.g., ImageJ). The lesion area is typically reported in µm² or mm².

  • Plasma Lipid Analysis:

    • Thaw plasma samples on ice.

    • Use commercially available enzymatic colorimetric kits to determine the concentrations of total cholesterol, HDL cholesterol, and triglycerides according to the manufacturer's instructions.

Visualizations: Pathways and Workflows

experimental_workflow Experimental Workflow for Studying Probucol Effects start Start: Select ApoE-/- Mice (6-8 weeks old) diet Diet Acclimation & Group Assignment (Control vs. 1% Probucol Chow) start->diet treatment Treatment Period (14-20 weeks) diet->treatment collection Sample Collection (Fasting, Blood Draw, Perfusion) treatment->collection dissection Tissue Dissection (Aorta & Heart) collection->dissection plasma_analysis Plasma Analysis (Total Cholesterol, HDL-C, TG) collection->plasma_analysis lesion_prep Lesion Preparation (Aortic Root Sectioning & Staining) dissection->lesion_prep end End: Data Analysis & Comparison plasma_analysis->end quantification Lesion Quantification (Microscopy & Image Analysis) lesion_prep->quantification quantification->end

Caption: A typical experimental workflow for investigating Probucol's effects.

pro_atherogenic_mechanism Proposed Pro-Atherogenic Mechanism of Probucol cluster_inhibition probucol Probucol abca1 ABCA1 Transporter (in Macrophage) probucol->abca1 Inhibits Translocation chol_efflux Cholesterol Efflux from Macrophage abca1->chol_efflux Mediates abca1->chol_efflux Inhibition hdl_formation Nascent HDL Formation chol_efflux->hdl_formation Leads to chol_efflux->hdl_formation Inhibition foam_cell Foam Cell Formation (Cholesterol Accumulation) hdl_levels Plasma HDL Levels hdl_formation->hdl_levels Maintains hdl_formation->hdl_levels Reduction rct Reverse Cholesterol Transport (RCT) rct->foam_cell Reduces hdl_levels->rct Drives hdl_levels->rct Impairment athero Increased Atherosclerosis foam_cell->athero Promotes

Caption: Probucol inhibits ABCA1, impairing reverse cholesterol transport.

troubleshooting_logic Troubleshooting Experimental Outcomes q1 Observed increased atherosclerosis? q2 Mouse Model? q1->q2 Yes res3 Unexpected: Check drug dose, diet, or mouse strain genetics. q1->res3 No q3 Observed >70% decrease in HDL-C? q2->q3 ApoE-/- or LDLR-/- res2 Expected Outcome: No pro-atherogenic effect in WT mice. q2->res2 Wild-Type res1 Expected Outcome: Paradoxical pro-atherogenic effect. q3->res1 Yes res4 Unexpected: Verify lipid measurement assay. Result may indicate flawed treatment. q3->res4 No

Caption: A logical flowchart for troubleshooting common experimental results.

References

Validation & Comparative

Probucol vs. Its Derivative Succinobucol: A Comparative Analysis of Efficacy in Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Probucol, a lipid-lowering agent with potent antioxidant and anti-inflammatory properties, has a complex history in the management of atherosclerosis. While demonstrating efficacy in reducing atherosclerotic plaque and preventing restenosis, its use has been hampered by side effects, including a reduction in high-density lipoprotein (HDL) cholesterol and prolongation of the QT interval. This has led to the development of derivatives aimed at retaining the therapeutic benefits of probucol while mitigating its adverse effects. This guide provides a detailed comparison of the efficacy of probucol and its major derivative, succinobucol (AGI-1067), in the context of atherosclerosis, supported by experimental data and detailed methodologies.

It is important to clarify the terminology used in the initial query. "Probucol dithiobisphenol" is the chemical descriptor for probucol itself, with its full chemical name being 4,4'-[(1-methylethylidene)bis(thio)]bis[2,6-bis(1,1-dimethylethyl)phenol]. Therefore, a direct comparison as requested would be redundant. A more pertinent and clinically relevant comparison is between probucol and its well-researched derivative, succinobucol.

Comparative Efficacy and Mechanism of Action

Probucol's primary mechanism in combating atherosclerosis is attributed to its strong antioxidant properties, which inhibit the oxidative modification of low-density lipoprotein (LDL), a key initiating event in the development of atherosclerotic plaques.[1][2] Additionally, probucol has been shown to have anti-inflammatory effects and can promote reverse cholesterol transport.[3][4]

Succinobucol (AGI-1067) was developed as a monosuccinic acid ester of probucol to enhance its therapeutic profile.[5] It is a potent phenolic antioxidant with activity equipotent to probucol.[5][6] Preclinical studies have demonstrated that succinobucol not only possesses antioxidant and anti-inflammatory properties but also exhibits antihyperglycemic and antiplatelet effects.[7] A key differentiator is that succinobucol was designed to avoid the significant HDL-lowering effects and the QT interval prolongation associated with probucol.[6][8]

Signaling Pathway of Probucol and Succinobucol in Atherosclerosis

The anti-atherosclerotic effects of both probucol and succinobucol are mediated through their ability to inhibit key inflammatory signaling pathways. A primary target is the inhibition of oxidation-sensitive genes that play a crucial role in the recruitment of inflammatory cells to the vessel wall.

Inhibition of Pro-inflammatory Gene Expression by Probucol/Succinobucol Oxidative Stress Oxidative Stress NF-κB Activation NF-κB Activation Oxidative Stress->NF-κB Activation Probucol / Succinobucol Probucol / Succinobucol Probucol / Succinobucol->NF-κB Activation Inhibits VCAM-1 Expression VCAM-1 Expression NF-κB Activation->VCAM-1 Expression MCP-1 Expression MCP-1 Expression NF-κB Activation->MCP-1 Expression Monocyte Adhesion & Infiltration Monocyte Adhesion & Infiltration VCAM-1 Expression->Monocyte Adhesion & Infiltration MCP-1 Expression->Monocyte Adhesion & Infiltration Atherosclerotic Plaque Formation Atherosclerotic Plaque Formation Monocyte Adhesion & Infiltration->Atherosclerotic Plaque Formation

Caption: Inhibition of NF-κB mediated pro-inflammatory gene expression by Probucol and Succinobucol.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative and individual studies of probucol and succinobucol.

Table 1: Effects on Lipid Profile and Atherosclerosis in Preclinical Models
CompoundAnimal ModelLDL-C ChangeHDL-C ChangeAtherosclerotic Lesion ReductionReference
Probucol WHHL Rabbits↓↓Significant[9][10]
Probucol ApoE-/- Mice↓ (40%)↓ (70%)Increased Lesion Size (Paradoxical Effect)[11]
Probucol LDLR-/- MiceNo significant changeIncreased Lesion Size (Paradoxical Effect)[12]
Succinobucol Hypercholesterolemic PrimatesSignificant[13]
Succinobucol LDLR-/- & ApoE-/- MiceNo significant changeNo significant changeSignificant[13]

Note: ↓ indicates a decrease, ↓↓ indicates a substantial decrease, ↑ indicates an increase.

Table 2: Clinical Trial Outcomes in Patients with Coronary Artery Disease
Trial (Compound)Primary EndpointChange in Plaque Volume (IVUS)Effect on QT IntervalReference
PROSPECTIVE (Probucol) Composite of cardiovascular eventsNot assessedNo significant increase[14]
ARISE (Succinobucol) Composite of cardiovascular eventsNot assessedNo significant increase[15][16]
CART-1 (Succinobucol vs. Probucol) Restenosis after PCIReduced (similar to probucol)No significant increase (vs. probucol increase)[8]
Unnamed (Succinobucol) Coronary atherosclerosis progression-4.0 mm³ (not statistically significant vs. placebo)Not reported[17]

Experimental Protocols

Animal Model of Atherosclerosis (Rabbit Model)

A common experimental model to induce atherosclerosis involves feeding New Zealand White rabbits a high-cholesterol diet.

Experimental Workflow for Rabbit Atherosclerosis Model Start Start Diet New Zealand White Rabbits on High-Cholesterol Diet (e.g., 1% cholesterol) Start->Diet Grouping Random Assignment Diet->Grouping Control Control Group (Diet only) Grouping->Control Group 1 Probucol Probucol Group (Diet + Probucol) Grouping->Probucol Group 2 Succinobucol Succinobucol Group (Diet + Succinobucol) Grouping->Succinobucol Group 3 Duration Treatment for a defined period (e.g., 12 weeks) Control->Duration Probucol->Duration Succinobucol->Duration Analysis Endpoint Analysis Duration->Analysis Lipids Serum Lipid Profile Analysis Analysis->Lipids Aorta Aortic Tissue Harvesting and Staining (e.g., Oil Red O) Analysis->Aorta End End Lipids->End Quantification Quantification of Atherosclerotic Lesion Area Aorta->Quantification Quantification->End

Caption: Workflow for evaluating anti-atherosclerotic agents in a rabbit model.

Detailed Methodology:

  • Animal Model: Male New Zealand White rabbits are typically used.

  • Diet-Induced Atherosclerosis: Animals are fed a diet supplemented with 1% cholesterol for a period of 12-16 weeks to induce atherosclerotic lesions.

  • Treatment Groups: Rabbits are randomized into a control group (high-cholesterol diet only), a probucol group (high-cholesterol diet plus probucol administered orally), and a succinobucol group (high-cholesterol diet plus succinobucol administered orally).

  • Endpoint Analysis: At the end of the study period, blood samples are collected for lipid profile analysis (total cholesterol, LDL-C, HDL-C, triglycerides). The aortas are then excised, fixed, and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques.

  • Quantification: The percentage of the aortic surface area covered by atherosclerotic lesions is quantified using image analysis software.

Intravascular Ultrasound (IVUS) in Clinical Trials

IVUS is a catheter-based imaging modality used in clinical trials to assess the progression and regression of coronary atherosclerosis.

Detailed Methodology:

  • Patient Population: Patients with documented coronary artery disease are enrolled.

  • Baseline IVUS: Following a diagnostic coronary angiogram, an IVUS catheter is advanced into a target coronary artery to acquire images of the vessel wall.

  • Treatment: Patients are randomized to receive either the investigational drug (e.g., succinobucol) or a placebo for a specified duration (e.g., 12-24 months).

  • Follow-up IVUS: At the end of the treatment period, a repeat IVUS is performed on the same coronary artery segment.

  • Image Analysis: The IVUS images from baseline and follow-up are analyzed by a core laboratory, blinded to treatment assignment, to measure changes in plaque volume, vessel dimensions, and lumen area.

Conclusion

Probucol has demonstrated significant anti-atherosclerotic effects, primarily through its potent antioxidant and anti-inflammatory actions. However, its clinical utility has been limited by adverse effects on HDL-C and the QT interval. Succinobucol, a derivative of probucol, was developed to overcome these limitations. Preclinical and clinical studies suggest that succinobucol retains the beneficial anti-inflammatory and antioxidant properties of probucol with a more favorable safety profile, particularly concerning the QT interval and, in some models, HDL-C levels.[8][13]

While succinobucol showed promise in reducing restenosis after percutaneous coronary intervention, large-scale clinical trials have not consistently demonstrated a significant reduction in major adverse cardiovascular events compared to placebo.[15][17] The paradoxical pro-atherogenic effects of probucol observed in certain genetically modified mouse models highlight the complexity of its mechanism and the importance of selecting appropriate animal models for preclinical evaluation.[11][12]

Further research is warranted to fully elucidate the therapeutic potential of probucol derivatives and to identify patient populations that may derive the most benefit from these targeted anti-inflammatory and antioxidant therapies in the management of atherosclerotic cardiovascular disease.

References

A Comparative Analysis of the Antioxidant Capacities of Probucol and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant research, both Probucol, a lipid-lowering agent with potent antioxidant properties, and Resveratrol, a naturally occurring polyphenol, have garnered significant attention. This guide provides a comparative overview of their antioxidant capacities, drawing upon available experimental data and mechanistic studies to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Antioxidant Activity
Antioxidant AssayCompoundConcentration/DoseObserved EffectReference
DPPH Radical Scavenging Resveratrol200-1000 µg/g in soybean oilDose-dependent increase in radical scavenging activity.[1]
Ferric Reducing Antioxidant Power (FRAP) ResveratrolIncreasing concentrationsIncreased antioxidant capacity from 13.42 to 210.26 µmol/L TE.[1]
Oxygen Radical Absorbance Capacity (ORAC) ResveratrolNot specifiedDemonstrated the highest antioxidant activity among assays performed.[1]
Inhibition of LDL Oxidation Probucol1% in rabbit chow (in vivo)Prevented Cu2+-induced oxidation of LDL in vitro.[2]
Endogenous Antioxidant Enzyme Activity ProbucolNot specifiedIncreased myocardial Glutathione Peroxidase (GSHPx) and Superoxide Dismutase (SOD) activities in rats.[3]
Endogenous Antioxidant Enzyme Activity ResveratrolNot specifiedEnhances the expression of antioxidant enzymes such as SOD and Catalase (CAT).[4][5][4][5]

Note: The data presented are illustrative of the types of antioxidant effects observed for each compound and should not be used for direct comparison of potency due to differing experimental conditions.

Experimental Protocols

To aid in the design and interpretation of antioxidant capacity studies, detailed methodologies for common assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to a pale yellow is monitored spectrophotometrically.[6]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent, such as methanol or ethanol, to a concentration of approximately 0.1 mM.[7]

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the test compound (Probucol or Resveratrol) at various concentrations to separate wells.[7]

  • Initiation: Add the DPPH solution to each well. A control well containing only the solvent and DPPH solution is also prepared.[7]

  • Incubation: The plate is incubated in the dark at room temperature for a defined period, typically 30 minutes.[7]

  • Measurement: The absorbance of each well is measured at a wavelength of approximately 517 nm using a microplate reader.[6][7]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[8]

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.

Protocol:

  • Cell Culture: Adherent cells, such as HepG2 or HeLa, are cultured in a 96-well black fluorescence cell culture plate until they reach 90-100% confluency.[9][10]

  • Probe Loading: The cell culture medium is removed, and the cells are washed. A solution containing a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to each well.[9][11]

  • Compound Incubation: The test compound (Probucol or Resveratrol) at various concentrations is added to the wells, and the plate is incubated at 37°C for approximately 60 minutes.[9][11]

  • Induction of Oxidative Stress: The solution is removed, and the cells are washed. A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.[9][11]

  • Fluorescence Measurement: The fluorescence intensity is measured immediately and at regular intervals for about 60 minutes using a fluorescent microplate reader with excitation and emission wavelengths of approximately 480 nm and 530 nm, respectively.[9][10]

  • Data Analysis: The antioxidant activity is determined by comparing the fluorescence in the wells treated with the test compound to the control wells.[11]

Mechanisms of Antioxidant Action and Associated Signaling Pathways

Both Probucol and Resveratrol exert their antioxidant effects through a variety of mechanisms, including direct free radical scavenging and modulation of intracellular signaling pathways that regulate endogenous antioxidant defenses.

Probucol

Probucol is a potent antioxidant that primarily acts by inhibiting lipid peroxidation.[2][12] Its lipophilic nature allows it to be incorporated into lipoproteins, particularly low-density lipoprotein (LDL), where it can effectively prevent oxidative modification.[2] Probucol can also enhance the activity of endogenous antioxidant enzymes. For instance, it has been shown to increase the activity of glutathione peroxidase (GPx) and superoxide dismutase (SOD).[3][13] Furthermore, some studies suggest that Probucol can increase the mRNA expression of antioxidant genes.[13][14]

Resveratrol

Resveratrol's antioxidant activity is multifaceted. It can directly scavenge a variety of reactive oxygen species (ROS).[15][16] More significantly, it modulates several key signaling pathways to enhance the cell's own antioxidant defenses.

  • Nrf2/ARE Pathway: Resveratrol can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which is a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the increased expression of a wide range of antioxidant and detoxifying enzymes, such as SOD, CAT, and heme oxygenase-1 (HO-1).[4][15]

  • SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[4] SIRT1 activation is linked to reduced oxidative stress through various downstream effects, including the deacetylation and activation of transcription factors like PGC-1α and FoxO, which in turn promote the expression of antioxidant enzymes.[4][15]

  • MAPK and PI3K/Akt Pathways: Resveratrol can also influence mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways.[4][15] For example, it can inhibit the activation of the p38 MAPK pathway and downregulate ERK activation by ROS, contributing to the reduction of oxidative stress.[15]

Visualizing Experimental and Biological Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix in 96-well plate DPPH_sol->Mix Test_comp Test Compound (e.g., Probucol, Resveratrol) Test_comp->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Spectro Measure Absorbance (~517 nm) Incubate->Spectro Calc Calculate % Scavenging Spectro->Calc

Caption: Workflow for the DPPH radical scavenging assay.

Resveratrol_Antioxidant_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Res Resveratrol SIRT1 SIRT1 Res->SIRT1 activates Nrf2_Keap1 Nrf2-Keap1 Complex Res->Nrf2_Keap1 disrupts ROS ROS (Reactive Oxygen Species) Res->ROS scavenges Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, HO-1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes

Caption: Key signaling pathways in Resveratrol's antioxidant action.

References

Validating the Anti-inflammatory Effects of Probucol Dithiobisphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Probucol dithiobisphenol (DTBP), a derivative of Probucol. While direct quantitative data for DTBP is limited in publicly available literature, this document summarizes key findings, compares its effects to the parent compound Probucol and a related analogue, Succinobucol (AGI-1067), and provides detailed experimental protocols for the validation of anti-inflammatory effects.

Executive Summary

Probucol is a well-established lipid-lowering agent with potent antioxidant and anti-inflammatory properties.[1][2] Its analogue, this compound (DTBP), has been developed to enhance its therapeutic profile. Experimental evidence demonstrates that both Probucol and DTBP exert anti-inflammatory effects primarily through the induction of Heme Oxygenase-1 (HO-1), a key enzyme with anti-inflammatory and antioxidant functions.[3] This induction leads to downstream effects such as the inhibition of vascular smooth muscle cell (VSMC) proliferation and the promotion of apoptosis, crucial mechanisms in mitigating inflammatory vascular diseases like atherosclerosis. While direct comparative data on cytokine and adhesion molecule inhibition by DTBP is scarce, data from Probucol and its analogue Succinobucol provide valuable insights into the potential efficacy of this class of compounds.

Mechanism of Action: The Heme Oxygenase-1 Pathway

A pivotal study qualitatively demonstrates that both Probucol and this compound induce the expression of HO-1 in vascular tissue. This shared mechanism underscores the anti-inflammatory potential of DTBP. The induction of HO-1 is a critical cellular stress response that confers cytoprotection against oxidative stress and inflammation.

G cluster_0 Inflammatory Stimuli cluster_1 Therapeutic Intervention cluster_2 Cellular Response Oxidative Stress Oxidative Stress HO-1 Induction HO-1 Induction Oxidative Stress->HO-1 Induction Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->HO-1 Induction Probucol Probucol Probucol->HO-1 Induction This compound This compound This compound->HO-1 Induction VSMC Proliferation Inhibition VSMC Proliferation Inhibition HO-1 Induction->VSMC Proliferation Inhibition Apoptosis Promotion Apoptosis Promotion HO-1 Induction->Apoptosis Promotion Reduced Inflammation Reduced Inflammation VSMC Proliferation Inhibition->Reduced Inflammation Apoptosis Promotion->Reduced Inflammation

Figure 1: Proposed anti-inflammatory mechanism of Probucol and DTBP via HO-1 induction.

Comparative Efficacy

Table 1: Inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) Expression

VCAM-1 is a critical adhesion molecule involved in the recruitment of leukocytes to sites of inflammation. Its inhibition is a key therapeutic target in inflammatory diseases.

CompoundIC50 (µM)Cell TypeInducerReference
Succinobucol (AGI-1067) 6Human Aortic Endothelial CellsTNF-α[4]
AGIX-4207 (analogue) 10Human Aortic Endothelial CellsTNF-α[4]
Probucol No direct inhibitionEndothelial CellsTNF-α[4]

Note: Succinobucol is a monosuccinic acid ester of Probucol.

Table 2: Effects on Vascular Smooth Muscle Cell (VSMC) Proliferation and Apoptosis

The proliferation of VSMCs is a hallmark of vascular remodeling in inflammatory conditions. The induction of apoptosis in these cells can help resolve inflammation.

CompoundEffect on VSMC ProliferationEffect on ApoptosisKey MediatorReference
Probucol InhibitionEnhancedHO-1[5][6]
This compound InhibitionEnhancedHO-1[3]
Succinobucol InhibitionInducedHO-1 independent[7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of anti-inflammatory effects are provided below.

Heme Oxygenase-1 (HO-1) Induction Assay

This protocol describes the detection of HO-1 protein expression by Western blot, a common method to assess the induction of this enzyme by test compounds.

a) Cell Culture and Treatment:

  • Culture vascular smooth muscle cells (VSMCs) or endothelial cells in appropriate media.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with various concentrations of this compound or control compounds for a specified time (e.g., 24 hours).

b) Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

c) Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

d) Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against HO-1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

G cluster_workflow Western Blot Workflow for HO-1 Detection A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (anti-HO-1) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Figure 2: Experimental workflow for HO-1 protein detection by Western Blot.

VCAM-1 Expression Assay (Cell-Based ELISA)

This protocol outlines a cell-based ELISA to quantify the expression of VCAM-1 on the surface of endothelial cells.

a) Cell Culture and Stimulation:

  • Seed human aortic endothelial cells (HAECs) in a 96-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of the test compound (e.g., Succinobucol) for 1 hour.

  • Stimulate the cells with a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL), for 4-6 hours to induce VCAM-1 expression.

b) Immunostaining:

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 10 minutes.

  • Block non-specific binding sites with 1% BSA in PBS for 30 minutes.

  • Incubate the cells with a primary antibody specific for human VCAM-1 for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate with an HRP-conjugated secondary antibody for 30 minutes at room temperature.

  • Wash the cells three times with PBS.

c) Detection:

  • Add a colorimetric HRP substrate (e.g., TMB) to each well.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measure the absorbance at 450 nm using a microplate reader.

d) Data Analysis:

  • Calculate the percentage inhibition of VCAM-1 expression for each concentration of the test compound relative to the TNF-α-stimulated control.

  • Determine the IC50 value from the dose-response curve.

Conclusion

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, largely mediated through the induction of Heme Oxygenase-1. While direct quantitative comparisons with other anti-inflammatory agents are currently limited, the qualitative similarities to Probucol and the quantitative data from the related analogue Succinobucol indicate a promising therapeutic potential for DTBP in inflammatory conditions, particularly those involving vascular inflammation. Further research is warranted to fully elucidate the quantitative anti-inflammatory profile of this compound.

References

Cross-Validation of Probucol Dithiobisphenol's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro effects of Probucol dithiobisphenol, with a primary focus on its cross-validation against its parent compound, Probucol. The information presented herein is intended to support further research and development of bisphenol compounds for various therapeutic applications.

Introduction

Probucol, a bisphenolic compound with potent antioxidant and anti-inflammatory properties, has been the subject of extensive research.[1][2] Its dithiobisphenol analog, this compound, is a key metabolite and has demonstrated distinct biological activities. This guide synthesizes available experimental data to compare the cellular effects of these compounds across various cell lines, focusing on cytotoxicity, antioxidant activity, and modulation of key signaling pathways.

Comparative Efficacy in Different Cell Lines

The cellular responses to Probucol and its dithiobisphenol analog vary significantly across different cell types, underscoring the importance of cell line-specific validation.

Endothelial and Smooth Muscle Cells

In the context of vascular health, both Probucol and this compound have shown protective effects. A key in vivo study demonstrated that both compounds, but not the sulfur-free probucol bisphenol, promote reendothelialization and inhibit smooth muscle cell proliferation in rabbit aortas.[3] This effect is mediated through the induction of Heme Oxygenase-1 (HO-1), a critical enzyme in the antioxidant defense system.[3] Probucol has been shown to protect endothelial cells from oxidative injury and to preserve endothelial function.[4][5] It also inhibits the proliferation of vascular smooth muscle cells, a key event in the development of restenosis.[6]

Macrophages and Foam Cells

Macrophages play a crucial role in atherosclerosis. Probucol has been shown to inhibit the transformation of macrophages into foam cells, a critical step in the formation of atherosclerotic plaques.[7] It achieves this by reducing the accumulation of cholesterol within these cells.[8] Interestingly, while Probucol can inhibit ABCA1-mediated cholesterol efflux in non-foam macrophages, this inhibition is less pronounced in foam cells, suggesting an alternative, ABCA1-independent pathway for cholesterol removal in the presence of Probucol.[9][10] Furthermore, HDL from Probucol-treated patients has an increased capacity to promote cholesterol efflux from macrophages.[11]

Cancer Cell Lines

The anti-proliferative effects of Probucol have been investigated in various cancer cell lines. One study reported that Probucol slightly inhibited the viability of several cancer cell lines, with a more significant, though not potent, inhibitory effect on H929 and RPMI8226 multiple myeloma cells.[12] In human ovarian cancer cells, Probucol's antiproliferative effects were linked to the inhibition of cell cycle progression and the inactivation of NF-κB and mitogen-activated protein kinase (MAPK) pathways.[12] Another study found that Probucol can induce estradiol synthesis in ovarian clear cell tumor adenocarcinoma cells.[13] Direct comparative data on the cytotoxicity of this compound in cancer cell lines is limited in the currently available literature.

Mechanistic Insights: Signaling Pathway Modulation

The biological effects of Probucol and its dithiobisphenol analog are underpinned by their ability to modulate key intracellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a central regulator of the cellular antioxidant response. Probucol has been shown to activate the Nrf2/Antioxidant Response Element (ARE) signaling pathway.[14][15] This activation leads to the upregulation of downstream antioxidant enzymes like HO-1 and NAD(P)H:quinone oxidoreductase-1 (NQO1), contributing to its neuroprotective and anti-inflammatory effects.[15][16][17][18] The activation of Nrf2 by Probucol is, in part, mediated through the PI3K/Akt pathway.[14]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical mediator of inflammation. Probucol has been demonstrated to inhibit the activation of the NF-κB pathway.[1][19] This inhibition of NF-κB signaling contributes to the anti-inflammatory properties of Probucol by reducing the expression of pro-inflammatory cytokines.[12]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In human ovarian cancer cells, the anti-proliferative effects of Probucol have been associated with the inactivation of the MAPK pathway.[12]

Data Presentation

Table 1: Comparative Effects of Probucol and this compound in a Rabbit Aortic Injury Model

FeatureProbucolThis compoundProbucol Bisphenol (Control)Reference
Reendothelialization StimulatedStimulatedNo effect[3]
Smooth Muscle Cell Proliferation InhibitedInhibitedNo effect[3]
Heme Oxygenase-1 (HO-1) Induction InducedInducedNo effect[3]

Table 2: Effect of Probucol on the Viability of Various Cancer Cell Lines

Cell LineTypeEffect of Probucol (0.1-10 µM)Reference
K562S, K562R Chronic Myeloid LeukemiaNo significant toxicity[12]
U937 Histiocytic LymphomaNo significant toxicity[12]
HL60 Acute Myeloid LeukemiaNo significant toxicity[12]
U266 Multiple MyelomaNo significant toxicity[12]
H929 Multiple MyelomaSignificant inhibition (not potent)[12]
RPMI8226 Multiple MyelomaSignificant inhibition (not potent)[12]
L929 FibroblastNo significant toxicity[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Intracellular Reactive Oxygen Species (ROS) Measurement

This protocol measures the levels of intracellular ROS, an indicator of oxidative stress.

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with the test compound and appropriate controls (e.g., a known ROS inducer like H₂O₂).

  • Probe Loading: Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for a specified time in the dark.

  • Fluorescence Measurement: After incubation, wash the cells to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

  • Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the control group to determine the change in intracellular ROS levels.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect and quantify specific proteins involved in signaling pathways.

  • Cell Lysis and Protein Quantification: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Nrf2, IκBα, phospho-p44/42 MAPK) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling_Pathway cluster_Probucol Probucol / this compound cluster_Pathways Signaling Pathways Probucol Probucol / This compound PI3K_Akt PI3K/Akt Probucol->PI3K_Akt Activates NFkB NF-kB Probucol->NFkB Inhibits MAPK MAPK Probucol->MAPK Inhibits Nrf2 Nrf2 PI3K_Akt->Nrf2 Activates ARE ARE Nrf2->ARE Translocates to Nucleus & Binds to HO1 HO-1 ARE->HO1 Upregulates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation MAPK->Proliferation Experimental_Workflow cluster_assays Cellular Assays cluster_viability Cytotoxicity cluster_ros Oxidative Stress cluster_signaling Signaling Pathways start Cell Seeding treatment Treatment with This compound start->treatment incubation Incubation treatment->incubation MTT_assay MTT Assay incubation->MTT_assay ROS_assay ROS Measurement incubation->ROS_assay Western_blot Western Blot incubation->Western_blot data_analysis Data Analysis & Comparison MTT_assay->data_analysis ROS_assay->data_analysis Western_blot->data_analysis

References

Probucol Dithiobisphenol (AGI-1067): A Comparative Analysis in Statin-Resistant Hypercholesterolemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of hypercholesterolemia in patients who are resistant or intolerant to statins presents a significant clinical challenge. While statins remain the cornerstone of lipid-lowering therapy, a substantial portion of patients fail to achieve optimal low-density lipoprotein cholesterol (LDL-C) goals due to statin resistance or the development of intolerable side effects. This has spurred the development of alternative therapeutic strategies. Among these, probucol dithiobisphenol (succinobucol, AGI-1067), a derivative of probucol with potent antioxidant and anti-inflammatory properties, has been investigated for its potential role in this patient population. This guide provides a comprehensive comparison of the efficacy of this compound with other prominent non-statin therapies, supported by experimental data and detailed methodologies.

Mechanism of Action: A Dual Approach to Atherosclerosis

This compound distinguishes itself from many lipid-lowering agents by exhibiting a dual mechanism of action that extends beyond cholesterol reduction. Its primary therapeutic effects are attributed to its potent antioxidant and anti-inflammatory properties.[1][2][3] AGI-1067 has been shown to inhibit the expression of key pro-inflammatory molecules involved in the development of atherosclerosis, including vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemotactic protein-1 (MCP-1).[1] By suppressing these inflammatory markers, AGI-1067 can potentially reduce the recruitment of monocytes to the arterial wall, a critical step in the formation of atherosclerotic plaques.[1]

cluster_endothelium Endothelial Cell Oxidative_Stress Oxidative_Stress NF_kB_Activation NF-κB Activation Oxidative_Stress->NF_kB_Activation Pro_inflammatory_Stimuli Pro_inflammatory_Stimuli Pro_inflammatory_Stimuli->NF_kB_Activation AGI_1067 This compound (AGI-1067) AGI_1067->NF_kB_Activation VCAM_1_Expression VCAM-1 Expression NF_kB_Activation->VCAM_1_Expression MCP_1_Expression MCP-1 Expression NF_kB_Activation->MCP_1_Expression Monocyte_Adhesion Monocyte Adhesion VCAM_1_Expression->Monocyte_Adhesion MCP_1_Expression->Monocyte_Adhesion Atherosclerosis Atherosclerosis Monocyte_Adhesion->Atherosclerosis

Fig. 1: Signaling Pathway of this compound (AGI-1067).

Comparative Efficacy: Quantitative Data Summary

The clinical efficacy of this compound has been evaluated in several key trials, including the Canadian Antioxidant Restenosis Trial (CART-1) and the Aggressive Reduction of Inflammation Stops Events (ARISE) trial. The following tables provide a comparative summary of the performance of AGI-1067 against other common therapies for statin-resistant conditions.

Drug Clinical Trial Patient Population Dosage LDL-C Reduction HDL-C Change Triglyceride Change Cardiovascular Outcomes
This compound (AGI-1067) CART-2Post-PCI280 mg/day+4% (vs. -9% placebo)-14% (vs. -1% placebo)Not ReportedAtherosclerosis regression observed (-4.0mm³), but not statistically significant vs. placebo.[4]
ARISEStable CAD300 mg/dayNot the primary endpointNot the primary endpointNot the primary endpointDid not meet primary endpoint of reducing a composite of CV events. Showed a 19% reduction in a secondary endpoint of CV death, MI, and stroke.[5]
Ezetimibe IMPROVE-ITPost-ACS on simvastatin10 mg/day24% further reduction on top of simvastatinNot ReportedNot Reported6.4% relative risk reduction in primary composite endpoint over 7 years.[6]
Evolocumab (PCSK9i) GAUSS-3Statin-intolerant420 mg monthly52.8% reductionNot ReportedNot ReportedNot powered for CV outcomes, but showed significant LDL-C lowering.[7]
Bempedoic Acid CLEAR OutcomesStatin-intolerant180 mg/day21.1% reduction vs. placeboNot ReportedNot Reported13% relative risk reduction in major adverse cardiovascular events.[8][9][10]
Fenofibrate ACCORD LipidType 2 Diabetes on statin160 mg/day6% reduction+1%-22%No significant effect on primary endpoint of major CV events in the overall population.[11]

Table 1: Comparison of Lipid-Lowering Efficacy and Cardiovascular Outcomes.

Drug Clinical Trial Inflammatory Marker Change vs. Control
This compound (AGI-1067) CART-2Myeloperoxidase-6% (p<0.05)
hs-CRPNot significantly different from placebo[4]
Bempedoic Acid CLEAR Outcomeshs-CRP-22%

Table 2: Comparison of Effects on Inflammatory Markers.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key trials cited in this guide.

CART-1 (Canadian Antioxidant Restenosis Trial-1)
  • Objective: To assess the efficacy of AGI-1067 in reducing restenosis after percutaneous coronary intervention (PCI).

  • Study Design: A multicenter, double-blind, placebo-controlled, randomized trial.

  • Patient Population: 305 patients undergoing PCI.

  • Treatment Arms:

    • Placebo

    • Probucol 500 mg twice daily (as a positive control)

    • AGI-1067 70 mg, 140 mg, or 280 mg once daily

  • Duration: Treatment was administered for 2 weeks before and 4 weeks after PCI.

  • Primary Endpoint: Change in luminal area at the PCI site at 6-month follow-up, assessed by intravascular ultrasound (IVUS).

  • Key Findings: Both AGI-1067 (at 280 mg) and probucol reduced restenosis after PCI compared to placebo. AGI-1067 did not cause the QTc interval prolongation observed with probucol.[12][13]

ARISE (Aggressive Reduction of Inflammation Stops Events)
  • Objective: To evaluate the efficacy of AGI-1067 in reducing cardiovascular events in patients with coronary artery disease.

  • Study Design: A Phase 3, multi-center, double-blind, parallel-group, placebo-controlled trial.

  • Patient Population: Approximately 6,144 patients with stable coronary artery disease.

  • Treatment Arms:

    • AGI-1067 300 mg daily

    • Placebo

  • Duration: Minimum of 12 months, with follow-up until a target number of primary events occurred.

  • Primary Endpoint: Time to the first occurrence of a composite of cardiovascular mortality, resuscitated cardiac arrest, nonfatal myocardial infarction, nonfatal stroke, hospitalization for angina pectoris, or coronary revascularization.

  • Key Findings: The trial did not meet its primary endpoint. However, a pre-specified secondary endpoint showed a significant 19% reduction in cardiovascular death, cardiac arrest, MI, and stroke.[3][5]

CLEAR Outcomes Trial (Bempedoic Acid)
  • Objective: To determine the effect of bempedoic acid on major cardiovascular events in statin-intolerant patients.

  • Study Design: A double-blind, randomized, placebo-controlled trial.

  • Patient Population: 13,970 statin-intolerant patients with or at high risk for cardiovascular disease.

  • Treatment Arms:

    • Bempedoic acid 180 mg daily

    • Placebo

  • Duration: Median follow-up of 40.6 months.

  • Primary Endpoint: A composite of major adverse cardiovascular events (cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization).

  • Key Findings: Bempedoic acid was associated with a lower risk of major adverse cardiovascular events compared to placebo.[10]

Patient_Screening Patient Screening (Statin-Intolerant Population) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Lipids, Inflammatory Markers) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Investigational Drug (e.g., AGI-1067) Randomization->Treatment_Arm_A Treatment_Arm_B Comparator/Placebo Randomization->Treatment_Arm_B Treatment_Period Treatment Period (Defined Duration) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Follow_up_Visits Follow-up Visits (Safety & Efficacy Monitoring) Treatment_Period->Follow_up_Visits Endpoint_Adjudication Endpoint Adjudication (Primary & Secondary Outcomes) Follow_up_Visits->Endpoint_Adjudication Data_Analysis Statistical Data Analysis Endpoint_Adjudication->Data_Analysis Results_Reporting Results Reporting Data_Analysis->Results_Reporting

Fig. 2: Generalized Experimental Workflow for a Cardiovascular Outcome Trial.

Conclusion

This compound (AGI-1067) represents a therapeutic agent with a unique mechanism of action, primarily targeting inflammation and oxidative stress, which are key drivers of atherosclerosis. While it has demonstrated some positive effects on surrogate endpoints like restenosis and has shown a signal for reducing hard cardiovascular events in a secondary analysis, it failed to meet its primary endpoint in a large cardiovascular outcomes trial. In comparison, other non-statin agents such as PCSK9 inhibitors and bempedoic acid have shown robust LDL-C lowering and a statistically significant reduction in major adverse cardiovascular events in their respective landmark trials. Ezetimibe has also proven its efficacy in reducing cardiovascular events when added to statin therapy.

For researchers and drug development professionals, the story of this compound underscores the challenges of translating promising mechanistic properties into definitive clinical outcome benefits. The data presented here suggests that while targeting inflammation remains a valid and important strategy in the prevention of atherosclerotic cardiovascular disease, significant LDL-C reduction continues to be a primary driver of improved cardiovascular outcomes in statin-intolerant patients. Future research may explore the potential of AGI-1067 in specific patient niches or in combination with other lipid-lowering therapies.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.